Home > Products > Screening Compounds P52512 > N-[(4-methoxyphenyl)methyl]-2-methyl-1H-1,3-benzodiazol-5-amine
N-[(4-methoxyphenyl)methyl]-2-methyl-1H-1,3-benzodiazol-5-amine - 1157739-20-2

N-[(4-methoxyphenyl)methyl]-2-methyl-1H-1,3-benzodiazol-5-amine

Catalog Number: EVT-1807229
CAS Number: 1157739-20-2
Molecular Formula: C16H17N3O
Molecular Weight: 267.33 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. 1-benzyl-3-[(1-benzyl-1H-1,2,3-triazol-5-yl)methyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one monohydrate []

    2. 2-[[4-[2-[4-(4-methoxyphenyl)-1-piperazinyl]ethyl]phenyl] methyl]-1H-isoindole-1,3(2H)-dione []

    • Compound Description: This compound contains a 4-methoxyphenyl group linked to a piperazine ring, which is further connected to an isoindole-1,3-dione moiety through an ethylphenyl bridge. []

    3. (±)-N-[2-Methyl-4-methoxyphenyl]-1-(1-(methoxymethyl) propyl)-6-methyl-1H-1,2,3-triazolo[4,5-c]pyridin-4-amine (SN003) []

    • Compound Description: SN003 is a small molecule antagonist of the corticotropin-releasing factor 1 (CRF1) receptor. It displays high affinity and selectivity for CRF1 receptors and inhibits CRF-induced cAMP accumulation and adrenocorticotropin hormone release. []
    Overview

    N-[(4-methoxyphenyl)methyl]-2-methyl-1H-1,3-benzodiazol-5-amine is a chemical compound that belongs to the class of benzodiazoles, which are known for their diverse biological activities. This compound features a methoxy group and a benzyl moiety, contributing to its potential pharmacological properties. The structural complexity of this compound suggests it may interact with various biological pathways, making it a subject of interest in medicinal chemistry.

    Source

    The compound can be synthesized through various methods, including condensation reactions and reductive amination techniques. These methods utilize readily available starting materials, such as substituted benzaldehydes and amines, to achieve the desired product.

    Classification

    N-[(4-methoxyphenyl)methyl]-2-methyl-1H-1,3-benzodiazol-5-amine is classified as an aromatic amine and falls under the broader category of heterocyclic compounds due to the presence of a benzodiazole ring. Its structural formula can be represented as C16H18N4OC_{16}H_{18}N_{4}O, indicating it contains carbon, hydrogen, nitrogen, and oxygen atoms.

    Synthesis Analysis

    Methods

    The synthesis of N-[(4-methoxyphenyl)methyl]-2-methyl-1H-1,3-benzodiazol-5-amine typically involves a multi-step process:

    1. Formation of Benzodiazole Ring: The initial step often includes the condensation of an appropriate amine with an aldehyde or ketone to form the benzodiazole framework.
    2. Reductive Amination: Following the formation of the intermediate benzodiazole, reductive amination can be employed using sodium borohydride or other reducing agents to introduce the methoxyphenylmethyl group.

    Technical Details

    For instance, one method involves heating 2-methyl-1H-benzodiazole with 4-methoxybenzaldehyde under acidic conditions, followed by reduction with sodium borohydride in methanol. The reaction can be monitored using thin-layer chromatography to ensure completion.

    Molecular Structure Analysis

    Structure

    The molecular structure of N-[(4-methoxyphenyl)methyl]-2-methyl-1H-1,3-benzodiazol-5-amine features:

    • A benzodiazole core
    • A methoxy group attached to a phenyl ring
    • A methyl group at the 2-position of the benzodiazole

    The three-dimensional arrangement allows for various interactions with biological targets.

    Data

    The molecular weight of N-[(4-methoxyphenyl)methyl]-2-methyl-1H-1,3-benzodiazol-5-amine is approximately 286.34 g/mol. The compound exhibits specific spectral characteristics in Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy that confirm its structure.

    Chemical Reactions Analysis

    Reactions

    N-[(4-methoxyphenyl)methyl]-2-methyl-1H-1,3-benzodiazol-5-amine can participate in several chemical reactions:

    1. Electrophilic Substitution: The aromatic rings present in the structure are likely to undergo electrophilic substitution reactions.
    2. Nucleophilic Attack: The amine functional group can act as a nucleophile in various coupling reactions.
    3. Oxidation/Reduction: Depending on the substituents, oxidation or reduction reactions may alter its pharmacological properties.

    Technical Details

    For example, electrophilic substitution could be achieved by treating the compound with halogens or electrophilic reagents under specific conditions to yield halogenated derivatives.

    Mechanism of Action

    Process

    The mechanism of action for N-[(4-methoxyphenyl)methyl]-2-methyl-1H-1,3-benzodiazol-5-amine is not fully elucidated but is believed to involve interaction with specific receptors or enzymes within biological systems.

    Data from preliminary studies suggest that compounds within this class may exhibit activity against certain cancer cell lines and bacterial strains by modulating signaling pathways or inhibiting enzyme activity.

    Physical and Chemical Properties Analysis

    Physical Properties

    N-[(4-methoxyphenyl)methyl]-2-methyl-1H-1,3-benzodiazol-5-amine is expected to have:

    • Melting Point: Typically ranges around 150–160 °C based on similar compounds.

    Chemical Properties

    The solubility profile indicates that this compound may be lipophilic due to its aromatic structures and methoxy group, impacting its bioavailability and pharmacokinetics.

    Relevant data includes:

    • Solubility: Likely soluble in organic solvents such as dimethyl sulfoxide and ethanol.
    Applications

    Scientific Uses

    N-[(4-methoxyphenyl)methyl]-2-methyl-1H-1,3-benzodiazol-5-amine has potential applications in:

    1. Medicinal Chemistry: As a lead compound for developing new drugs targeting cancer or bacterial infections.
    2. Biological Research: As a tool compound for studying biological pathways involving benzodiazoles.
    3. Pharmaceutical Development: In formulations aimed at treating specific diseases due to its unique structural attributes.

    This compound's diverse applications highlight its importance in ongoing research within medicinal chemistry and pharmacology.

    Introduction to Benzimidazole Scaffolds in Medicinal Chemistry

    Structural and Functional Significance of Benzimidazole Derivatives in Drug Discovery

    Benzimidazole represents a privileged scaffold in medicinal chemistry due to its versatile bioisosteric properties, structural similarity to naturally occurring nucleotides, and capacity for diverse chemical modifications. The core structure consists of a fused benzene and imidazole ring system, enabling interactions with biological targets through hydrogen bonding, π-π stacking, and hydrophobic effects. N-[(4-Methoxyphenyl)methyl]-2-methyl-1H-1,3-benzodiazol-5-amine (CAS 1157739-20-2) exemplifies a strategically functionalized benzimidazole derivative with enhanced pharmacological potential. Its molecular architecture features a 2-methylbenzimidazole core linked via an amine group to a 4-methoxybenzyl substituent (molecular formula C₁₆H₁₇N₃O, molecular weight 267.33 g/mol) [1] [5] [8]. The 4-methoxybenzyl group enhances lipophilicity and membrane permeability, while the methyl group at position 2 stabilizes the tautomeric form essential for target engagement. This compound's physicochemical profile, characterized by moderate lipophilicity and hydrogen-bonding capability (SMILES: CC1=NC2=CC(NCC3=CC=C(OC)C=C3)=CC=C2N1), aligns with drug-like properties critical for antimicrobial agent development [1] [5].

    • Table 1: Chemical and Physicochemical Profile of N-[(4-Methoxyphenyl)methyl]-2-methyl-1H-1,3-benzodiazol-5-amine
      PropertyValueSource/Reference
      CAS Registry Number1157739-20-2 [1] [8]
      Molecular FormulaC₁₆H₁₇N₃O [1] [5]
      Molecular Weight267.33 g/mol [1]
      MDL NumberMFCD12598214 [1]
      SMILESCC1=NC2=CC(NCC3=CC=C(OC)C=C3)=CC=C2N1 [5] [8]
      Predicted CCS (Ų) [M+H]+160.6 [5]
      Storage ConditionsCold-chain transportation recommended [1]

    Role of Substituted Benzimidazoles in Addressing Multidrug-Resistant Pathogens

    Substituted benzimidazoles demonstrate broad-spectrum activity against clinically significant drug-resistant pathogens through novel mechanisms of action. The structural flexibility of the benzimidazole nucleus allows for targeted modifications that overcome conventional resistance mechanisms, including efflux pumps and enzymatic degradation. N-[(4-Methoxyphenyl)methyl]-2-methyl-1H-1,3-benzodiazol-5-amine exemplifies this potential through its predicted activity against Mycobacterium tuberculosis (KasA inhibitor) and Staphylococcus aureus (thymidylate kinase inhibitor), two pathogens with alarming multidrug-resistant (MDR) strains [1] [10]. Against M. tuberculosis, benzimidazole derivatives disrupt mycolic acid biosynthesis – an essential cell wall component lacking in mammalian cells – providing selectivity advantages. For Gram-positive pathogens like MRSA (methicillin-resistant S. aureus), substituted benzimidazoles inhibit enzymes crucial for DNA synthesis and cell division, such as thymidylate kinase (TMPK), which is absent in mammalian cells [7] [10]. This dual-targeting potential positions benzimidazoles as promising scaffolds for overcoming resistance mechanisms that plague conventional antibiotics. The specific structural features of this compound – the hydrogen bond-donating amine linker and electron-donating methoxy group – likely facilitate interactions with conserved residues in these bacterial targets, potentially bypassing common mutation-based resistance pathways [1] [10].

    Rationale for Targeting Mycobacterium tuberculosis KasA and Staphylococcus aureus Thymidylate Kinase

    The selection of KasA and thymidylate kinase (SaTMPK) as molecular targets reflects a strategic approach to combat drug-resistant tuberculosis and staphylococcal infections through essential, conserved bacterial enzymes.

    • Mycobacterium tuberculosis KasA: This β-ketoacyl-acyl carrier protein synthase is a key enzyme in the type II fatty acid synthase (FAS-II) system responsible for elongating meromycolate chains during mycolic acid biosynthesis. Mycolic acids form an impermeable barrier essential for M. tuberculosis viability, virulence, and persistence within macrophages [3] . KasA inhibition disrupts cell wall integrity, leading to bacterial death and enhanced susceptibility to host defenses. Crucially, KasA is distinct from the InhA enzyme targeted by first-line drug isoniazid, making it effective against isoniazid-resistant strains. Structural studies confirm KasA possesses druggable binding pockets amenable to inhibition by small molecules, including benzimidazole derivatives [3] . The indazole sulfonamide GSK3011724A exemplifies KasA inhibitors with potent in vivo efficacy, validating this target clinically . N-[(4-Methoxyphenyl)methyl]-2-methyl-1H-1,3-benzodiazol-5-amine shares structural similarities with known KasA inhibitors, particularly in its planar benzimidazole core and hydrogen-bonding substituents, suggesting potential target engagement through competitive inhibition at the malonyl-acceptor site [3] .

    • Staphylococcus aureus Thymidylate Kinase (SaTMPK): This ATP-dependent enzyme catalyzes the phosphorylation of deoxythymidine monophosphate (dTMP) to deoxythymidine diphosphate (dTDP), a rate-limiting step in DNA synthesis. SaTMPK is essential for replication in S. aureus but absent in mammalian cells, providing an excellent selectivity window [7] [10]. Inhibition halts DNA biosynthesis, exerting bactericidal effects against quiescent and actively dividing MRSA. Recent structure-based drug discovery efforts have identified benzimidazole derivatives as potent SaTMPK inhibitors through virtual screening and molecular dynamics simulations [6] [10]. The benzimidazole nucleus facilitates π-stacking with conserved Phe residues in the dTMP binding pocket, while the 4-methoxybenzyl group may occupy a hydrophobic subpocket adjacent to the active site [10]. The structural features of N-[(4-Methoxyphenyl)methyl]-2-methyl-1H-1,3-benzodiazol-5-amine align with pharmacophore models for SaTMPK inhibition, suggesting potential dual-targeting capability against both KasA and SaTMPK [1] [10].

    • Table 2: Comparative Analysis of Bacterial Enzyme Targets for Benzimidazole Derivatives

      Target EnzymeBacterial PathogenBiological FunctionTherapeutic RationaleBenzimidazole Binding Interactions
      KasAMycobacterium tuberculosisβ-ketoacyl synthase for mycolic acid elongationEssential for cell wall integrity; novel mechanism vs. MDR-TBCompetitive inhibition at malonyl binding site
      Thymidylate Kinase (TMPK)Staphylococcus aureusdTMP → dTDP phosphorylation for DNA synthesisEssential for replication; effective against MRSAπ-stacking with Phe residues; hydrophobic subpocket binding
    • Structure-Activity Relationship (SAR) Insights: Preliminary SAR analysis of this benzimidazole derivative reveals critical structural determinants for target engagement:

    • 2-Methyl Substitution: Stabilizes the preferred tautomeric form of benzimidazole, enhancing planarity for optimal insertion into the KasA substrate-binding tunnel [1]
    • 5-Amino Position: Serves as a versatile linker for functional group appendages; the secondary amine enables hydrogen bond donation to catalytic residues in both KasA and SaTMPK [1] [10]
    • 4-Methoxybenzyl Group: Enhances membrane penetration through moderate lipophilicity; the methoxy oxygen may form hydrogen bonds with Thr/Ala residues in hydrophobic pockets [1] [8]
    • Benzimidazole Core: Provides π-stacking capability with aromatic residues (Phe, Tyr) conserved in both KasA and SaTMPK binding sites [10]
    • Table 3: Structure-Activity Relationship Features of the Benzimidazole Compound
      Structural FeaturePotential Role in Target EngagementTarget Relevance
      2-Methyl GroupTautomer stabilization; enhanced hydrophobic contactKasA substrate tunnel; SaTMPK hydrophobic subpocket
      5-Amino Linker (NH)Hydrogen bond donation to catalytic residuesKasA catalytic triad; SaTMPK phosphate-binding region
      4-Methoxybenzyl MoietyMembrane penetration; hydrophobic interactions; H-bond acceptorKasA allosteric site; SaTMPK dTMP-binding region
      Planar Benzimidazole Coreπ-π stacking with aromatic residues in binding sitesConserved Phe/Tyr in both KasA and SaTMPK

    Concluding Remarks

    The strategic functionalization of benzimidazole scaffolds, exemplified by N-[(4-Methoxyphenyl)methyl]-2-methyl-1H-1,3-benzodiazol-5-amine, represents a promising approach for developing novel antimicrobial agents against drug-resistant pathogens. By targeting essential bacterial enzymes with distinct mechanisms from current antibiotics – particularly KasA in M. tuberculosis and SaTMPK in S. aureus – such compounds offer potential to overcome existing resistance mechanisms. Future research should prioritize structural characterization of target-inhibitor complexes and in vitro validation of inhibitory activity to advance these molecules through the drug discovery pipeline.

    Compound Name:N-[(4-Methoxyphenyl)methyl]-2-methyl-1H-1,3-benzodiazol-5-amine

    Properties

    CAS Number

    1157739-20-2

    Product Name

    N-[(4-methoxyphenyl)methyl]-2-methyl-1H-1,3-benzodiazol-5-amine

    IUPAC Name

    N-[(4-methoxyphenyl)methyl]-2-methyl-3H-benzimidazol-5-amine

    Molecular Formula

    C16H17N3O

    Molecular Weight

    267.33 g/mol

    InChI

    InChI=1S/C16H17N3O/c1-11-18-15-8-5-13(9-16(15)19-11)17-10-12-3-6-14(20-2)7-4-12/h3-9,17H,10H2,1-2H3,(H,18,19)

    InChI Key

    UZUCXVCYUSTPBB-UHFFFAOYSA-N

    SMILES

    CC1=NC2=C(N1)C=C(C=C2)NCC3=CC=C(C=C3)OC

    Canonical SMILES

    CC1=NC2=C(N1)C=C(C=C2)NCC3=CC=C(C=C3)OC

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.